Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside
Brand Name: Vulcanchem
CAS No.: 33019-63-5
VCID: VC20774155
InChI: InChI=1S/C16H22O5/c1-16(2)20-13-12(19-15(17-3)14(13)21-16)10-18-9-11-7-5-4-6-8-11/h4-8,12-15H,9-10H2,1-3H3/t12-,13-,14-,15-/m1/s1
SMILES: CC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C
Molecular Formula: C16H22O5
Molecular Weight: 294.34 g/mol

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside

CAS No.: 33019-63-5

Cat. No.: VC20774155

Molecular Formula: C16H22O5

Molecular Weight: 294.34 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside - 33019-63-5

Specification

CAS No. 33019-63-5
Molecular Formula C16H22O5
Molecular Weight 294.34 g/mol
IUPAC Name (3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
Standard InChI InChI=1S/C16H22O5/c1-16(2)20-13-12(19-15(17-3)14(13)21-16)10-18-9-11-7-5-4-6-8-11/h4-8,12-15H,9-10H2,1-3H3/t12-,13-,14-,15-/m1/s1
Standard InChI Key MWGDFZJIIGYPKY-KBUPBQIOSA-N
Isomeric SMILES CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)OC)COCC3=CC=CC=C3)C
SMILES CC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C
Canonical SMILES CC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator